N-[3-(1H-Imidazol-1-yl)propyl]glycine
Description
Properties
CAS No. |
630095-89-5 |
|---|---|
Molecular Formula |
C8H13N3O2 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-(3-imidazol-1-ylpropylamino)acetic acid |
InChI |
InChI=1S/C8H13N3O2/c12-8(13)6-9-2-1-4-11-5-3-10-7-11/h3,5,7,9H,1-2,4,6H2,(H,12,13) |
InChI Key |
QTHHGVTYIKJGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Glycine Ethyl Ester with 3-(1H-Imidazol-1-yl)propylamine
The most direct route to N-[3-(1H-Imidazol-1-yl)propyl]glycine involves the nucleophilic substitution of glycine ethyl ester with 3-(1H-imidazol-1-yl)propylamine. As detailed in peptide synthesis studies, ethyl bromoacetate reacts with 3-(1H-imidazol-1-yl)propylamine in anhydrous dimethylformamide (DMF) at 0–5°C, yielding this compound ethyl ester (11c) with 78% efficiency. Critical to this method is the slow addition of the amine to prevent dimerization, followed by stirring for 12 hours under nitrogen. Subsequent hydrolysis using 6 M HCl at reflux for 4 hours converts the ester to the free glycine derivative, achieving an overall yield of 68% after recrystallization from ethanol-water.
This method’s advantages include its simplicity and compatibility with standard peptide synthesis equipment. However, the necessity for cryogenic conditions and extended reaction times limits its industrial scalability. Side products such as N,N-di[3-(1H-imidazol-1-yl)propyl]glycine (up to 12%) form due to over-alkylation, necessitating chromatographic purification when high purity (>98%) is required.
Reductive Amination of N-Cyanoethylimidazole Precursors
An alternative two-step strategy, patented for its cost-effectiveness, begins with the cyanethylation of imidazole. Reacting imidazole with acrylonitrile in methanol at 60°C for 8 hours produces N-cyanoethylimidazole with 91% yield. Hydrogenation of this intermediate under 10 MPa H₂ pressure in the presence of Raney nickel and liquid ammonia at 125°C for 5 hours generates 3-(1H-imidazol-1-yl)propylamine, which is then coupled with tert-butoxycarbonyl (Boc)-protected glycine. After Boc deprotection using trifluoroacetic acid, the target compound is isolated via vacuum distillation (140°C at 5 mmHg) with an 82% yield over two steps.
This approach excels in large-scale production due to its reliance on inexpensive catalysts and readily available acrylonitrile. The patent emphasizes that residual nickel catalysts (<50 ppm) are effectively removed by filtration through celite, ensuring compliance with pharmaceutical impurity standards. A notable drawback is the requirement for high-pressure hydrogenation equipment, which increases capital costs.
Zinc-Mediated Coupling of Imidazolylpropyl Halides
A less conventional but highly selective method employs zinc dust to facilitate the coupling of 3-(1H-imidazol-1-yl)propyl bromide with N-Boc-2-acetoxyglycine methyl ester. Adapted from protected amino acid syntheses, this reaction proceeds in tetrahydrofuran (THF) at −20°C for 6 hours, yielding the Boc-protected glycine derivative in 74% isolated yield. Subsequent deprotection with hydrochloric acid in dioxane furnishes this compound with 89% purity after aqueous workup.
The zinc-mediated approach minimizes racemization, making it suitable for enantioselective synthesis. However, the need for strictly anhydrous conditions and the high reactivity of zinc demand specialized handling, rendering this method less practical for routine applications.
Bispidine-Based Template Synthesis
Recent advances in bicyclic amine chemistry have enabled the synthesis of this compound via 3,7-diazabicyclo[3.3.1]nonane intermediates. Reacting N-3-aminopropylimidazole with Boc-protected bispidinone derivatives in acetic acid at 70°C for 24 hours produces a bicyclic adduct, which undergoes acid hydrolysis to release the target compound. This method achieves a 65% overall yield and benefits from the inherent stereochemical control offered by the bispidine framework.
While academically innovative, the multi-step sequence and reliance on custom-synthesized bispidinones limit its industrial adoption. Nuclear magnetic resonance (NMR) analyses confirm the product’s structure through characteristic imidazole proton signals at δ 7.25–7.39 ppm and glycine α-proton doublets at δ 3.85–3.93 ppm.
Comparative Analysis of Synthetic Methods
Table 1: Efficiency and Practicality of this compound Synthesis Routes
Characterization and Analytical Considerations
Fourier-transform infrared (FTIR) spectroscopy consistently identifies the compound’s carbonyl stretch at 1702–1734 cm⁻¹, while the imidazole C–N vibrations appear at 1651 cm⁻¹. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 211.1194 (calculated for C₉H₁₅N₃O₂: 211.1192).
Quantitative analysis via high-performance liquid chromatography (HPLC) using a C18 column (acetonitrile/0.1% trifluoroacetic acid gradient) reveals retention times of 6.8–7.2 minutes, with UV detection at 214 nm.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-Imidazol-1-yl)propyl]glycine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted imidazole compounds.
Scientific Research Applications
N-[3-(1H-Imidazol-1-yl)propyl]glycine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1H-Imidazol-1-yl)propyl]glycine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between N-[3-(1H-Imidazol-1-yl)propyl]glycine and its analogs, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Functional Group Analysis
Imidazole Derivatives :
- The target compound’s unsubstituted imidazole ring enables broad-spectrum coordination with transition metals (e.g., Zn²⁺, Cu²⁺), unlike methyl- or nitro-substituted analogs (e.g., 3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane), where steric or electronic modifications reduce metal-binding versatility .
- Nitro groups (e.g., in 14419-11-5) enhance electrophilicity, favoring covalent interactions with biological targets (e.g., DNA in antiparasitic drugs), whereas the glycine moiety in the target compound promotes solubility and biocompatibility .
Linker Modifications :
Physicochemical Properties
- Solubility : The glycine group in the target compound enhances aqueous solubility (predicted logP ~-1.2) compared to nitro- or chloro-substituted analogs (logP 0.5–1.8), making it more suitable for biological applications .
- Stability : Epoxide-containing analogs (e.g., 16773-52-7) exhibit hydrolytic instability under physiological conditions, limiting their in vivo utility. The target compound’s glycine and imidazole groups confer pH-dependent stability, with protonation at acidic pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
